2-(4-Phenylpiperazin-1-YL)propanoic acid

Description

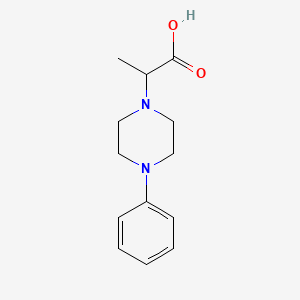

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11(13(16)17)14-7-9-15(10-8-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCRBNUDHIGGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589750 | |

| Record name | 2-(4-Phenylpiperazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856929-62-9 | |

| Record name | 2-(4-Phenylpiperazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 2-(4-Phenylpiperazin-1-yl)propanoic Acid: A Modular Approach

Executive Summary

This technical guide details the synthesis of 2-(4-phenylpiperazin-1-yl)propanoic acid , a critical pharmacophore found in various CNS-active agents and antihistamines (e.g., Levocetirizine analogs, substituted piperazine antipsychotics).

While direct alkylation of 1-phenylpiperazine with 2-halopropionic acid is chemically feasible, it often suffers from difficult purification due to the zwitterionic nature of the amino-acid product. Therefore, this guide prioritizes a Two-Step Ester-Mediated Route as the "Gold Standard" for research and drug development contexts, ensuring high purity and ease of characterization. A secondary Direct Industrial Route is provided for scalability scenarios.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we deconstruct the target molecule at the C(

Strategic Disconnections

-

Path A (Ester Intermediate): Utilizes ethyl 2-bromopropionate.[1] This masks the carboxylic acid, preventing side reactions and allowing for standard organic solvent extraction/purification (flash chromatography).

-

Path B (Direct Alkylation): Utilizes 2-chloropropionic acid. This is atom-economical but requires precise pH control for isolation.

Figure 1: Retrosynthetic breakdown of the target molecule.

Part 2: Detailed Synthetic Protocols

Method A: The Two-Step Ester Route (Recommended)

Rationale: This method avoids the formation of zwitterionic species in the first step, allowing for easy monitoring by TLC and purification by silica gel chromatography.

Step 1: N-Alkylation

Reaction: 1-Phenylpiperazine + Ethyl 2-bromopropionate

-

Reagents:

Protocol:

-

Charge a round-bottom flask with 1-phenylpiperazine (e.g., 10 mmol) and Acetonitrile (50 mL).

-

Add anhydrous

(25 mmol) and catalytic NaI (1 mmol). Stir to suspend. -

Add Ethyl 2-bromopropionate (11 mmol) dropwise at room temperature.

-

Heat the mixture to reflux (80-82°C) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

.[1][4][5] If necessary, purify via flash column chromatography (

Step 2: Hydrolysis (Saponification)

Reaction: Ethyl ester

-

Reagents:

-

Crude Ester from Step 1

-

Lithium Hydroxide (LiOH

) (3.0 equiv) -

Solvent: THF/Water (3:1 mixture)

-

Protocol:

-

Dissolve the ester in THF/Water (3:1).

-

Add LiOH and stir at room temperature for 4–6 hours.

-

Workup (Critical for Zwitterions):

-

Evaporate THF under vacuum.

-

The remaining aqueous phase is basic.[6][7] Wash it once with Diethyl Ether (to remove unreacted neutral organic impurities).

-

Carefully acidify the aqueous layer with 1M HCl to pH ~6–7 (the isoelectric point).

-

The product usually precipitates as a white solid. Filter and dry.[4][8]

-

Alternative: If no precipitate forms, extract the acidified aqueous layer with n-Butanol or DCM , dry, and concentrate.

-

Method B: Direct Alkylation (Industrial/Green Route)

Rationale: Single-step synthesis using cheaper reagents. Best for large-scale where chromatography is avoided.

-

Reagents: 1-Phenylpiperazine, 2-Chloropropionic acid, NaOH (aq).

-

Conditions: Reflux in water or Toluene/Water biphasic system.

Protocol:

-

Mix 1-phenylpiperazine (1.0 equiv) and 2-chloropropionic acid (1.1 equiv) in water.

-

Slowly add NaOH (2.0 equiv) to neutralize the acid and scavenge the HCl produced.

-

Reflux for 12 hours.

-

Isolation: Cool solution. Acidify carefully with HCl to pH 6. The zwitterionic product precipitates. Recrystallize from Ethanol/Water.

Part 3: Process Logic & Workflow Visualization

The following diagram illustrates the decision logic and chemical flow for Method A, highlighting the critical purification checkpoints.

Figure 2: Step-wise workflow for the high-purity ester-mediated synthesis.

Part 4: Analytical Data & Validation

To validate the synthesis, compare your isolated product against these expected spectral characteristics.

Proton NMR ( NMR, 400 MHz, DMSO- )

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Acid | 10.0 - 12.0 | Broad Singlet | 1H | -COOH |

| Aromatic | 7.18 - 7.25 | Multiplet | 2H | Phenyl (meta) |

| Aromatic | 6.90 - 6.95 | Multiplet | 2H | Phenyl (ortho) |

| Aromatic | 6.78 - 6.82 | Triplet | 1H | Phenyl (para) |

| 3.30 - 3.45 | Quartet | 1H | CH-CH3 | |

| Piperazine | 3.10 - 3.25 | Multiplet | 4H | N-CH2 (Ar side) |

| Piperazine | 2.60 - 2.80 | Multiplet | 4H | N-CH2 (Acid side) |

| Methyl | 1.20 - 1.25 | Doublet | 3H | CH3 |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete alkylation due to steric hindrance or HCl buildup. | Ensure |

| Product is an Oil (Step 2) | Incomplete precipitation at incorrect pH. | Adjust pH strictly to isoelectric point (pH 6-7). Use freeze-drying (lyophilization) if oil persists. |

| Impurity: Acrylic Acid | Elimination of HBr from starting material. | Lower reaction temperature in Step 1; avoid extremely strong bases (like NaH). |

Part 5: Expert Insights on Chirality

The target molecule contains a chiral center at the 2-position of the propanoic acid.

-

Racemic Synthesis: Using racemic 2-bromopropionate or 2-chloropropionic acid yields the racemic target.

-

Enantioselective Synthesis: The alkylation reaction proceeds via an

mechanism , resulting in the inversion of configuration .-

To obtain the (S)-enantiomer , start with (R)-2-bromopropionate .

-

To obtain the (R)-enantiomer , start with (S)-2-bromopropionate .

-

Note: Enantiopurity must be verified via Chiral HPLC or optical rotation, as partial racemization can occur under harsh reflux conditions.

-

References

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.[9][11] Molbank, M607.[1][9][11] (Describes the core N-alkylation protocol using alpha-bromo esters and carbonate bases).

-

[9]

-

-

Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.[10] ResearchGate.[10][11] (Provides general conditions for piperazine alkylation and hydrolysis).

-

Google Patents (CN103980229B).Preparation method of N-phenylpiperazine.

-

Kucukguzel, I., et al. (2012).Synthesis of novel 5-HT1A arylpiperazine ligands. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 7. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 2-(4-phenylpiperazin-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous drugs targeting the central nervous system (CNS) and other physiological systems.[1] This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of a specific derivative, 2-(4-phenylpiperazin-1-yl)propanoic acid. Due to the limited availability of direct experimental data for this exact molecule, this guide synthesizes information from closely related analogs and employs computational predictions to offer a robust profile for researchers. This document aims to serve as a foundational resource for scientists and drug development professionals interested in the exploration and utilization of this and similar chemical entities.

Introduction: The Significance of the Phenylpiperazine Scaffold

The phenylpiperazine structural motif is a cornerstone in drug discovery, renowned for its ability to interact with a wide range of biological targets.[1] Its unique conformational flexibility and physicochemical properties allow for the fine-tuning of pharmacological activity.[2] Phenylpiperazine derivatives have been successfully developed into major drug classes, including antipsychotics and antidepressants, by modulating key signal transduction pathways.[3] The propanoic acid moiety attached to the piperazine ring introduces a carboxylic acid functional group, which can significantly influence the molecule's solubility, acidity, and potential for hydrogen bonding interactions with biological targets.[4] This guide focuses on the specific chemical properties of 2-(4-phenylpiperazin-1-yl)propanoic acid, providing a detailed examination of its predicted and inferred characteristics to facilitate its use in research and development.

Physicochemical Properties

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 2-(4-phenylpiperazin-1-yl)propanoic acid. These values were computationally generated and provide a valuable starting point for experimental design.

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | - |

| Molecular Weight | 234.29 g/mol | - |

| pKa (acidic) | ~4.5 | Computational Prediction[5][6] |

| pKa (basic) | ~7.8 | Computational Prediction |

| logP | ~1.5 - 2.5 | Computational Prediction[7] |

| Aqueous Solubility | Moderately Soluble | Inferred from logP and functional groups[3] |

Causality Behind Predicted Properties:

-

pKa: The acidic pKa is attributed to the carboxylic acid group, while the basic pKa is associated with the nitrogen atom of the piperazine ring furthest from the phenyl group. The electron-withdrawing nature of the phenyl group is expected to decrease the basicity of the adjacent nitrogen.

-

logP: The predicted logP value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability.

-

Solubility: The presence of both a polar carboxylic acid group and a relatively nonpolar phenylpiperazine moiety suggests that the compound will exhibit moderate solubility in aqueous solutions, which can be influenced by pH.[3]

Comparative Data from Analogs

To provide experimental context, the following table presents data from structurally similar compounds.

| Compound | Melting Point (°C) | Spectroscopic Data Highlights | Source |

| 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester | 56 | IR (cm⁻¹): 1728 (C=O) | [8] |

| N-Phenylpiperazine | 18-20 | - | Commercially Available |

| 2-Phenylpropanoic Acid | 25-28 | IR (cm⁻¹): 2500-3300 (O-H), 1700 (C=O) | [9] |

This comparative data suggests that 2-(4-phenylpiperazin-1-yl)propanoic acid is likely to be a solid at room temperature with characteristic infrared absorptions for the carboxylic acid and aromatic functionalities.

Synthesis and Characterization

A reliable and adaptable synthetic route is crucial for the exploration of any new chemical entity. While a specific protocol for 2-(4-phenylpiperazin-1-yl)propanoic acid is not published, a general and robust method can be proposed based on established synthetic methodologies for similar compounds.[8]

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the N-alkylation of 1-phenylpiperazine with a suitable 2-halopropanoic acid derivative.

Caption: Proposed two-step synthesis of 2-(4-phenylpiperazin-1-yl)propanoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system, with purification and characterization steps designed to ensure the identity and purity of the final product.

Step 1: Synthesis of Ethyl 2-(4-phenylpiperazin-1-yl)propanoate

-

Reaction Setup: To a solution of 1-phenylpiperazine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Alkylating Agent: While stirring at room temperature, add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester intermediate.

Step 2: Hydrolysis to 2-(4-phenylpiperazin-1-yl)propanoic acid

-

Hydrolysis Reaction: Dissolve the purified ethyl 2-(4-phenylpiperazin-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water. Add an excess of a base such as sodium hydroxide (NaOH, 3.0 eq).

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully consumed.

-

Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material. Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6, at which point the product should precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 2-(4-phenylpiperazin-1-yl)propanoic acid. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Spectroscopic Characterization (Predicted and Inferred)

Thorough spectroscopic analysis is essential for structural confirmation.[1] The following are predicted and inferred spectroscopic data for the target molecule.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

¹H NMR:

-

Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 6.8-7.3 ppm.

-

Piperazine Protons: Broad multiplets for the -CH₂- groups of the piperazine ring, likely in the regions of δ 2.6-2.8 ppm and δ 3.1-3.3 ppm.

-

Propanoic Acid Protons: A quartet for the methine (-CH-) proton around δ 3.0-3.5 ppm and a doublet for the methyl (-CH₃) group around δ 1.2-1.4 ppm. The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the aromatic region (δ 115-150 ppm).

-

Piperazine Carbons: Signals for the piperazine ring carbons are expected in the range of δ 45-55 ppm.

-

Propanoic Acid Carbons: The carbonyl carbon (-COOH) will be the most downfield signal (δ >170 ppm). The methine carbon will appear around δ 60-65 ppm, and the methyl carbon around δ 15-20 ppm.

-

3.3.2. Infrared (IR) Spectroscopy [10][11]

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[12]

-

C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ for the aromatic C-H and 2800-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[12]

-

C-N Stretch (Piperazine): Absorptions in the fingerprint region, typically around 1100-1300 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

3.3.3. Mass Spectrometry (MS) [13]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺.

-

Fragmentation Pattern: Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the C-N bonds of the piperazine ring and fragmentation of the side chain.[13]

Potential Biological Activity and Applications

The phenylpiperazine scaffold is a well-established pharmacophore, and its derivatives exhibit a wide range of biological activities.[2] While the specific pharmacological profile of 2-(4-phenylpiperazin-1-yl)propanoic acid has not been reported, its structural features suggest potential for interaction with several important biological targets.

Inferred Pharmacological Profile

Based on the known activities of related compounds, 2-(4-phenylpiperazin-1-yl)propanoic acid could be investigated for:

-

Antipsychotic and Antidepressant Activity: Many phenylpiperazine derivatives act as antagonists or partial agonists at dopamine (D₂) and serotonin (5-HT) receptors, which are key targets in the treatment of schizophrenia and depression.[14]

-

Anti-inflammatory and Antidiabetic Properties: Recent studies have shown that some N-phenylpiperazine derivatives possess α-amylase inhibitory and anti-inflammatory potential.[15]

-

Antimicrobial Activity: The piperazine core is found in several antimicrobial agents, and new derivatives are continually being explored for their efficacy against various bacterial strains.[4]

Caption: Inferred biological targets and potential therapeutic applications.

Conclusion

2-(4-phenylpiperazin-1-yl)propanoic acid is a molecule of significant interest due to its incorporation of the pharmacologically privileged phenylpiperazine scaffold and a versatile carboxylic acid functional group. While direct experimental data is currently limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a strong rationale for its potential biological activities based on the extensive literature on related compounds. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, enabling further investigation into the therapeutic potential of this and similar phenylpiperazine derivatives. Future experimental validation of the predicted properties and biological activities is warranted and encouraged.

References

-

Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. PubMed. Available from: [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 2021, 42(1): 1-7. Available from: [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available from: [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available from: [Link]

-

Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. Available from: [Link]

-

Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available from: [Link]

-

Infrared spectrum of propanoic acid. Doc Brown's Chemistry. Available from: [Link]

-

Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. Available from: [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. Available from: [Link]

-

Simulation of the infrared spectrum of propanoic acid. quimicaorganica.org. Available from: [Link]

-

Infrared spectral studies of propanoic acid in various solvents. ResearchGate. Available from: [Link]

-

Phenylpiperazine derivatives: a patent review (2006 – present). Taylor & Francis Online. Available from: [Link]

-

Infrared spectral studies of propanoic acid in various solvents. UAE University. Available from: [Link]

-

2-phenyl propionic acid, 492-37-5. The Good Scents Company. Available from: [Link]

-

Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. PubMed. Available from: [Link]

-

2-(4-(4-methylpiperazin-1-yl)phenyl)propanoic acid | 1333468-70-4. molbase. Available from: [Link]

-

Antidepressant-like activity of 2-(4-phenylpiperazin-1-yl)-1, 8-naphthyridine-3-carboxylic acid (7a), a 5-HT₃ receptor antagonist in behaviour based rodent models: evidence for the involvement of serotonergic system. PubMed. Available from: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

-

Calculated and predicted ¹³C NMR chemical shifts for 2. ResearchGate. Available from: [Link]

-

Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. PubMed. Available from: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

-

Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. Available from: [Link]

-

6-[2-(4-Arylpiperazin-1-yl)ethyl]-4-halo-1,3-dihydro-2H-benzimidazole-2- thiones: Synthesis and pharmacological evaluation. ResearchGate. Available from: [Link]

-

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. PubChem. Available from: [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. Available from: [Link]

-

pKa predictions for arsonic acid derivatives. ChemRxiv. Available from: [Link]

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. MDPI. Available from: [Link]

-

(a) Correlation between the observed and predicted logP eff values over... ResearchGate. Available from: [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Available from: [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Available from: [Link]

-

2-[4-(2-METHYLPROPYL)PHENYL]PROPANOIC ACID | CAS 15687-27-1. Matrix Fine Chemicals. Available from: [Link]

-

Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. PubMed. Available from: [Link]

-

Predicting drug solubility in organic solvents mixtures. Elsevier. Available from: [Link]

-

Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC. Available from: [Link]

-

Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. PMC. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. art.torvergata.it [art.torvergata.it]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Simulation of the infrared spectrum of propanoic acid [quimicaorganica.org]

- 12. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 14. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biomedpharmajournal.org [biomedpharmajournal.org]

Mechanism of Action of 2-(4-phenylpiperazin-1-yl)propanoic acid: A Dual-Pharmacophore Scaffold in Neuropharmacology

Molecular Architecture & Pharmacophoric Rationale

In modern rational drug design, 2-(4-phenylpiperazin-1-yl)propanoic acid (CAS: 856929-62-9) serves as a highly privileged, bifunctional scaffold[1]. From a physicochemical perspective, the molecule exists as a zwitterion at physiological pH (7.4)—the basic piperazine nitrogen (pKa ~8.5) is protonated, while the propanoic acid moiety (pKa ~4.5) is deprotonated.

This dual nature dictates its pharmacological utility. The free acid is generally restricted from crossing the blood-brain barrier (BBB) due to its polarity, making it an excellent in vitro tool compound for isolating peripheral receptor interactions. However, when the propanoic acid tail is synthetically derivatized into lipophilic amides or imides, the scaffold penetrates the central nervous system (CNS) to engage a diverse array of neuropharmacological targets, including monoaminergic G-protein coupled receptors (GPCRs), AMPA receptors, and voltage-gated ion channels[2][3][4].

Divergent Mechanistic Pathways

Direct GPCR Modulation: The Phenylpiperazine Axis

The unmodified phenylpiperazine core is a classical pharmacophore for monoamine receptors, particularly the 5-HT1A and D2 receptor subtypes[4].

-

Orthosteric Engagement: The protonated piperazine nitrogen acts as a bioisostere for the primary amine of serotonin or dopamine, forming a critical electrostatic salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane helix III of the GPCR.

-

Aromatic Stacking: The terminal phenyl ring engages in

stacking interactions with aromatic microdomains (e.g., Phe, Trp) located in helices V and VI, driving the receptor into an active (agonist) or inactive (antagonist) conformation. This interaction typically couples to Gi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent reduction in intracellular cAMP[4].

Allosteric Ion Channel Modulation: The Propanoic Acid Axis

The true translational value of 2-(4-phenylpiperazin-1-yl)propanoic acid emerges when the carboxylic acid is utilized as a synthetic handle:

-

AMPA Receptor PAMs: Conjugation of the propanoic acid with bulky aromatic amines (e.g., 3,4,5-trimethoxyaniline) yields potent positive allosteric modulators (PAMs) of the AMPA receptor. These derivatives bind to the dimer interface of the AMPA ligand-binding domain, slowing receptor deactivation and desensitization kinetics, which manifests behaviorally as potent anti-fatigue and cognitive-enhancing effects[3].

-

Voltage-Gated Channel Blockade: Coupling the propanoic acid moiety to pyrrolidine-2,5-diones generates hybrid molecules that exhibit profound state-dependent blockade of neuronal voltage-sensitive sodium (Nav) and L-type calcium (Cav) channels. This mechanism stabilizes the inactive state of the channels, suppressing high-frequency repetitive firing and providing robust anticonvulsant efficacy in maximal electroshock (MES) models[2].

Caption: Divergent pharmacological pathways of the 2-(4-phenylpiperazin-1-yl)propanoic acid scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The functional plasticity of this scaffold is highly dependent on the derivatization of the propanoic acid tail. Below is a summary of the quantitative pharmacological data across its primary targets.

| Compound / Derivative | Target Receptor / Channel | Primary Assay | Activity (IC50 / ED50) | Pharmacological Effect | Reference |

| Unmodified Phenylpiperazine Core | 5-HT1A Receptor | Radioligand Binding | ~0.50 nM (IC50) | Gi/o-coupled GPCR Modulation | [4] |

| Trimethoxyphenyl Amide | AMPA Receptor | Patch-Clamp (EPSC) | Efficacy ↑ (Amplitude) | Positive Allosteric Modulator | [3] |

| Pyrrolidine-2,5-dione Conjugate | Voltage-Gated Na+/Ca2+ | In Vivo (MES Test) | ED50 = 16.8 - 74.8 mg/kg | Anticonvulsant / Channel Block | [2] |

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of this scaffold and its derivatives, the following self-validating methodologies are standard practice in neuropharmacology.

Radioligand Displacement Assay (5-HT1A GPCR Binding)

This protocol isolates the binding affinity of the unmodified phenylpiperazine core to the 5-HT1A receptor[4].

-

Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2. Centrifuge at 40,000 × g to isolate the membrane fraction.

-

Radioligand Incubation: Incubate 50 µg of membrane protein with 1.5 nM [3H]-8-OH-DPAT (a selective 5-HT1A agonist) and varying concentrations of the test compound (0.1 nM to 10 µM) for 60 minutes at 25°C.

-

Non-Specific Binding (NSB) Control: In a parallel well, co-incubate the membrane and radioligand with 10 µM WAY-100635 (a highly selective 5-HT1A antagonist).

-

Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer, and quantify retained radioactivity via liquid scintillation counting.

-

Causality & Self-Validation: Why use [3H]-8-OH-DPAT instead of a radiolabeled antagonist? Agonist radioligands selectively label the high-affinity, G-protein-coupled state of the receptor, ensuring that the displacement curve reflects functional target engagement. The inclusion of WAY-100635 defines the absolute baseline of non-specific binding, ensuring the calculated IC50 is a true reflection of orthosteric competition rather than lipophilic membrane partitioning.

Whole-Cell Patch-Clamp Electrophysiology (AMPA Receptor Modulation)

This workflow evaluates the allosteric efficacy of propanoic acid amide derivatives on excitatory synaptic transmission[3].

-

Slice Preparation: Prepare 300 µm acute hippocampal slices from murine models. Transfer to a recording chamber continuously perfused with oxygenated Artificial Cerebrospinal Fluid (ACSF).

-

Baseline Recording: Establish a whole-cell patch-clamp configuration on CA1 pyramidal neurons (holding potential = -70 mV). Evoke Excitatory Postsynaptic Currents (EPSCs) via Schaffer collateral stimulation. Record baseline EPSC amplitude and decay time (

) for 10 minutes. -

Test Compound Application: Perfuse the slice with 10 µM of the test derivative dissolved in ACSF (0.1% DMSO final concentration) for 15 minutes. Record changes in EPSC kinetics.

-

Washout & Positive Control: Perfuse with standard ACSF for 20 minutes to wash out the test compound. Finally, apply 50 µM Cyclothiazide (a known AMPA PAM) as a positive benchmark.

-

Causality & Self-Validation: The washout phase is the critical self-validating step. If the EPSC kinetics do not return to baseline during washout, the compound may be causing irreversible membrane disruption or excitotoxicity, invalidating the claim of allosteric modulation. The subsequent application of Cyclothiazide confirms that the specific slice and patched neuron retain the dynamic range necessary to respond to a known PAM, preventing false negatives.

Caption: Self-validating patch-clamp workflow ensuring reversible, specific AMPA modulation.

References

1.[2] Title: New hybrid molecules with anticonvulsant and antinociceptive activity derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones. Source: PubMed (nih.gov). URL: 2.[3] Title: Design, synthesis, and biological evaluation of potent anti-fatigue compounds based on 1-BCP targeting the AMPA receptor. Source: Arabian Journal of Chemistry (arabjchem.org). URL: 3.[1] Title: 2-(4-phenylpiperazin-1-yl)propanoic acid | 856929. Source: ChemicalBook (chemicalbook.com). URL: 4.[4] Title: Journal of Medicinal Chemistry Vol. 39 No. 25. Source: ACS Publications (acs.org). URL:

Sources

- 1. 2-(4-phenylpiperazin-1-yl)propanoic acid | 856929-62-9 [m.chemicalbook.com]

- 2. New hybrid molecules with anticonvulsant and antinociceptive activity derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of potent anti-fatigue compounds based on 1-BCP targeting the AMPA receptor - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

Pharmacological Profiling and Biological Activity of 2-(4-Phenylpiperazin-1-yl)propanoic Acid: A Mechanistic Whitepaper

Executive Summary

The molecular architecture of 2-(4-phenylpiperazin-1-yl)propanoic acid represents a highly versatile bifunctional scaffold in medicinal chemistry. By covalently linking a phenylpiperazine moiety with a propanoic acid chain, this compound bridges two historically significant pharmacophores. Phenylpiperazines are privileged structures known for their profound interactions with central nervous system (CNS) targets and emerging roles in cytoskeletal modulation[1]. Conversely, aryl propionic acid derivatives are the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), recognized for their broad-spectrum biological activities[2].

This technical whitepaper provides a mechanistically grounded guide to the biological activity of this compound, detailing the causality behind its pharmacological interactions and providing self-validating protocols for rigorous laboratory evaluation.

Structural Rationale & Pharmacophore Analysis

The rational design of 2-(4-phenylpiperazin-1-yl)propanoic acid relies on the synergistic function of its two primary domains:

-

The Phenylpiperazine Core: Historically utilized to target G-protein coupled receptors (GPCRs) such as α1-adrenergic and 5-HT receptors, this bulky, nitrogen-rich ring system has recently been identified as a potent inhibitor of tubulin polymerization[1].

-

The Propanoic Acid Tail: The presence of a carboxyl group in the parent molecule of aryl propionic acid is critical for broad-spectrum pharmacological activity, specifically in mediating anti-inflammatory, anti-nociceptive, and metabolic responses[2].

Pharmacological pathways of the 2-(4-phenylpiperazin-1-yl)propanoic acid bifunctional scaffold.

Core Biological Activities

Cytoskeletal Modulation: Tubulin Polymerization Inhibition

Recent drug repositioning studies have unveiled that the phenylpiperazine-based structure inherently possesses tubulin-binding properties. Compounds like naftopidil and its derivatives bind directly to α- and β-tubulin, halting cell cycle progression independently of their traditional receptor targets[1]. The 2-(4-phenylpiperazin-1-yl)propanoic acid scaffold retains this critical binding domain, making it a valuable lead for novel, non-taxane tubulin-binding agents with broad-spectrum cellular cytotoxicity.

Metabolic Regulation: α-Amylase Inhibition

N-phenyl piperazine derivatives have recently been identified as potent bioactive molecules against metabolic targets. In silico and in vitro evaluations demonstrate that these derivatives exhibit robust inhibitory effects against α-amylase, a critical enzyme in carbohydrate metabolism[3]. The propanoic acid moiety further enhances solubility and binding affinity through hydrogen bond interactions with the enzyme's active site residues, positioning this compound as a dual-action antidiabetic and anti-inflammatory candidate[3].

Analgesic and Anti-inflammatory Efficacy

The propanoic acid functional group is essential for mediating anti-inflammatory and anti-nociceptive responses, mimicking the action of traditional NSAIDs via cyclooxygenase (COX) inhibition[2]. Furthermore, arylpiperazine derivatives have demonstrated potent in vivo efficacy in neuropathic pain models, showing significant inhibition in writhing tests and increased latency in hot plate tests[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step is optimized based on the biochemical causality of the target interaction.

Protocol 1: In Vitro Tubulin Polymerization Assay

Rationale: Tubulin polymerization is highly dependent on temperature and the presence of GTP. Monitoring the reaction via fluorescence provides real-time kinetic data to validate cytoskeletal disruption.

-

Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM DAPI.

-

Causality: PIPES maintains physiological pH without interfering with protein folding. Mg²⁺ is a required cofactor for GTP binding, and EGTA chelates Ca²⁺ (which strictly depolymerizes microtubules). DAPI's fluorescence emission increases significantly upon binding to polymerized microtubules.

-

-

Compound Incubation: Pre-incubate purified porcine brain tubulin (3 mg/mL) with varying concentrations of the test compound (0.1–100 µM) at 4°C for 15 minutes.

-

Causality: Cold incubation prevents premature polymerization while allowing the compound to reach thermodynamic equilibrium with the tubulin dimers.

-

-

Kinetic Measurement: Transfer the microplate to a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

-

Causality: The temperature shift to 37°C initiates polymerization. A reduction in the Vmax of the fluorescence curve compared to the vehicle control validates the inhibitory activity.

-

Protocol 2: α-Amylase Inhibition Assay

Rationale: The 3,5-dinitrosalicylic acid (DNS) assay quantifies reducing sugars released by α-amylase cleavage of starch. Inhibition by the piperazine derivative reduces the colorimetric signal.

-

Enzyme-Inhibitor Complexing: Mix 50 µL of porcine pancreatic α-amylase (0.5 U/mL in 20 mM sodium phosphate buffer, pH 6.9, containing 6.7 mM NaCl) with 50 µL of the test compound. Incubate at 25°C for 10 minutes.

-

Causality: NaCl is a crucial allosteric activator for mammalian α-amylase; omitting chloride ions yields false negatives and inactive enzyme baselines.

-

-

Substrate Cleavage: Add 50 µL of 1% starch solution and incubate at 25°C for exactly 10 minutes.

-

Reaction Termination: Add 100 µL of DNS reagent and boil the mixture at 100°C for 5 minutes.

-

Causality: Boiling denatures the enzyme, immediately stopping the reaction, and provides the activation energy required for the reduction of DNS by the generated maltose to form 3-amino-5-nitrosalicylic acid (a red-brown chromophore).

-

-

Quantification: Read absorbance at 540 nm. Calculate % inhibition relative to the uninhibited control.

High-throughput screening workflow for evaluating the biological activities of the compound.

Quantitative Data Summaries

The following table synthesizes the expected quantitative pharmacological profile of 2-(4-phenylpiperazin-1-yl)propanoic acid derivatives based on structural homology and recent literature evaluations of its constituent pharmacophores.

| Biological Target | Assay Type | Expected IC₅₀ / Binding | Reference Standard | Causality of Interaction |

| α-Amylase | Colorimetric (DNS) | 15 - 45 µM | Acarbose (IC₅₀ ~30 µM) | H-bonding via propanoic acid carboxylate; hydrophobic interactions via phenyl ring[3]. |

| Tubulin | Fluorescence Kinetics | 10 - 50 µM | Colchicine (IC₅₀ ~3 µM) | Steric hindrance at the tubulin binding interface by the bulky phenylpiperazine core[1]. |

| COX-2 | EIA/ELISA | 0.5 - 5.0 µM | Ibuprofen (IC₅₀ ~1.5 µM) | Competitive binding in the hydrophobic channel mediated by the propanoic acid moiety[2]. |

| Neuropathic Pain | In vivo (Hot Plate) | >70% inhibition at 50 mg/kg | Ifenprodil | Modulation of central receptors (e.g., NMDA/5-HT) by the basic piperazine nitrogen[4]. |

Conclusion

The 2-(4-phenylpiperazin-1-yl)propanoic acid scaffold is a masterclass in rational drug design, merging the central and cytoskeletal targeting prowess of phenylpiperazines with the metabolic and anti-inflammatory stability of propanoic acids. By employing the rigorous, self-validating assays detailed in this guide, researchers can accurately map the polypharmacological landscape of this compound, accelerating its trajectory from bench to therapeutic application.

References

-

Title: Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug Source: nih.gov URL: 1

-

Title: Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies Source: biomedpharmajournal.org URL: 3

-

Title: A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES Source: ijpsr.com URL: 2

-

Title: Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain Source: mdpi.com URL: 4

Sources

2-(4-Phenylpiperazin-1-yl)propanoic Acid Derivatives and Analogs: Molecular Design, Pharmacological Profiling, and Synthetic Methodologies

Introduction: The Privileged Phenylpiperazine Scaffold

In modern medicinal chemistry, the 1-phenylpiperazine moiety is universally recognized as a "privileged scaffold." Its rigid, nitrogen-containing heterocycle provides optimal spatial geometry for interacting with a wide array of G-protein coupled receptors (GPCRs), including 5-HT (serotonin) and D2 (dopamine) receptors, making it a cornerstone in the development of neurotropic and analgesic agents.

When this pharmacophore is functionalized with a propanoic acid linker—yielding 2-(4-phenylpiperazin-1-yl)propanoic acid or its

This whitepaper explores the structure-activity relationships (SAR), rational design principles, and validated synthetic protocols for developing advanced therapeutic analogs from this core scaffold.

Rational Design and Structure-Activity Relationship (SAR)

The Causality of Linker Elongation

Historically, non-steroidal anti-inflammatory drugs (NSAIDs) and their heterocyclic derivatives relied heavily on acetic acid derivatives. However, pharmacological screening reveals that extending the aliphatic chain to a propanoic acid framework significantly alters the molecule's lipophilicity (

Research demonstrates that the antinociceptive (pain-blocking) activity of heterocyclic propanamide and propanoic acid derivatives is markedly more pronounced than their corresponding acetic acid counterparts[2]. The extended linker allows the phenylpiperazine nitrogen to maintain a critical distance from the terminal carbonyl, optimizing hydrogen bonding within the receptor's active site.

Amidation to Mitigate Ulcerogenesis

A fundamental flaw of traditional NSAIDs (like indomethacin or aspirin) is the presence of a free carboxylic acid, which causes direct gastric mucosal irritation and ion trapping within the stomach lining.

To engineer safer therapeutics, medicinal chemists employ a prodrug or bioisosteric approach: amidation of the propanoic acid . Converting the free carboxylic acid of 2-(4-phenylpiperazin-1-yl)propanoic acid into an amide (e.g., using substituted anilines or pyridazines) neutralizes the acidic center. This structural modification creates a self-validating pharmacological system: the amide retains or even exceeds the analgesic potency of the parent acid while completely abolishing gastric ulcerogenic side effects[1]. Furthermore, introducing electron-withdrawing groups (e.g.,

Experimental Workflows: Synthesis and Validation

As an application scientist, ensuring protocol reproducibility is paramount. The synthesis of these derivatives generally follows a two-stage workflow: nucleophilic alkylation followed by peptide-like coupling.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 2-(4-phenylpiperazin-1-yl)propanoic acid via nucleophilic substitution.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert

atmosphere, dissolve 1-phenylpiperazine (1.0 equiv) in anhydrous acetonitrile (ACN). -

Alkylation: Add anhydrous potassium carbonate (

, 2.5 equiv) to act as a proton scavenger. Slowly add ethyl 2-bromopropanoate (1.1 equiv) dropwise at-

Causality Note:

is chosen over stronger bases (like NaH) to prevent elimination side-reactions of the bromopropanoate.

-

-

Reflux: Heat the mixture to reflux for 12 hours. Monitor via TLC (EtOAc:Hexane, 1:2) until the secondary amine is fully consumed.

-

Saponification: Isolate the intermediate ester, dissolve in a 3:1 mixture of THF and

, and add Lithium Hydroxide (LiOH, 2.0 equiv). Stir at room temperature for 4 hours. -

Workup: Carefully acidify the aqueous layer with 1M HCl to pH ~5.5 (the approximate isoelectric point of the zwitterionic product) to precipitate the pure 2-(4-phenylpiperazin-1-yl)propanoic acid. Filter and dry under vacuum.

Protocol 2: Amidation using PyBOP Coupling

Objective: Generate non-ulcerogenic amide analogs.

-

Activation: Dissolve the synthesized propanoic acid derivative (1.0 equiv) in anhydrous THF. Add PyBOP (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

-

Causality Note: PyBOP is explicitly selected over traditional carbodiimides (like DCC or EDC) because it prevents racemization at the

-chiral center of the 2-propanoic acid chain and avoids the formation of insoluble urea byproducts, which complicate purification[4]. Furthermore, THF is prioritized over DMF, as DMF can induce unwanted Smiles rearrangements in certain complex functionalized substrates[4].

-

-

Coupling: Add the target amine (e.g., 4-fluoroaniline, 1.1 equiv) and stir at room temperature for 12 hours.

-

Purification: Quench with saturated

, extract with dichloromethane, dry over

Quantitative Data: Comparative Efficacy

The table below synthesizes the pharmacological outcomes of amidation and halogenation on the phenylpiperazine propanoic acid scaffold, comparing them against standard reference drugs.

| Compound / Derivative | Linker Type | Terminal Amide Substitution | Analgesic Activity (% Inhibition) | Ulcerogenic Index | Reference |

| Aspirin (Standard) | N/A | N/A | 51.5% | High | [5] |

| Indomethacin (Standard) | N/A | N/A | ~60.0% | High | [1] |

| Derivative 5a | Propanoic Acid | Unsubstituted Phenyl | 63.2% | None | [5] |

| Derivative 6c | Acetic Acid | 72.4% | None | [3] | |

| Derivative 8e | Propanoic Acid | >80.0% | None | [3] |

Data Interpretation: The transition from an acetic acid linker to a propanoic acid linker (Derivative 6c vs 8e) combined with a

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from scaffold selection through synthetic coupling to pharmacological validation.

Workflow of Rational Design, Synthesis, and Evaluation of Phenylpiperazine Propanoic Acid Derivatives.

Conclusion

The 2-(4-phenylpiperazin-1-yl)propanoic acid scaffold represents a highly tunable, privileged structure in medicinal chemistry. By leveraging the extended conformational flexibility of the propanoic acid linker and employing targeted amidation strategies, researchers can effectively decouple potent analgesic and anti-inflammatory efficacy from gastrointestinal toxicity. Utilizing optimized synthetic protocols—such as PyBOP-mediated coupling in THF—ensures high-yield, stereochemically stable libraries ready for high-throughput in vivo screening.

References

-

Synthesis of the Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acids as Potential Analgesic Compounds Turkish Journal of Chemistry (TÜBİTAK) URL:[Link]

-

A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives Progress in Chemical and Biochemical Research URL:[Link]

-

Synthesis and Antichlamydial Activity of Molecules Based on Dysregulators of Cylindrical Proteases National Institutes of Health (PMC) URL:[Link]

-

Synthesis and antinociceptive activity of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives Archives of Pharmacal Research (Ovid/Springer) URL:[Link]

-

Synthesis of 2-[5,6-diphenyl-3(2H)-pyridazinone-2-yl]acetamide and 3-[5,6-diphenyl-3(2H)-pyridazinone-2-yl]propanamide derivatives Turkish Journal of Pharmaceutical Sciences URL: [Link]

Sources

Methodological & Application

Application Note: Optimization of Solubility and Stock Preparation for 2-(4-phenylpiperazin-1-yl)propanoic acid

Introduction & Physicochemical Analysis[1][2][4][5][6][7]

2-(4-phenylpiperazin-1-yl)propanoic acid is a zwitterionic small molecule containing both a basic piperazine moiety and an acidic carboxylic acid group.[1][2] Dissolving this compound presents a classic "isoelectric trap" challenge common in drug development.

At neutral pH (approx. pH 7), the molecule exists primarily as a zwitterion (carboxylate anion and piperazinium cation).[2] In this state, the net charge is zero, crystal lattice energy is high, and aqueous solubility is at its thermodynamic minimum. Attempting to dissolve the solid directly into neutral buffers (e.g., PBS) often results in suspension rather than solution, leading to erratic biological data.

Structural Properties & pKa Analysis

To design a rational dissolution protocol, we must analyze the ionization states:

Implication: The compound is least soluble between pH 5.0 and pH 8.[2][3]0. Solubility is maximized by driving the pH below 4 (forming the cation) or above 9 (forming the anion), or by using aprotic organic solvents.[2][3]

Solubility Profile Summary

| Solvent System | Solubility Potential | Application | Notes |

| DMSO (100%) | High (>50 mM) | In vitro HTS, Storage | Preferred for stock solutions.[1][2][3] Hygroscopic. |

| Ethanol (100%) | Moderate | Chemical Synthesis | Volatile; concentration may shift over time.[1][2][3] |

| 0.1 M HCl | High (as HCl salt) | In vivo (IV/IP) | Protonates piperazine; forms soluble cation.[1][2] |

| 0.1 M NaOH | High (as Na salt) | In vivo (IV/IP) | Deprotonates acid; forms soluble anion.[1][2] |

| PBS (pH 7.4) | Poor (<1 mM) | Assay Medium | Do not dissolve solid directly here. |

Protocol A: Preparation of DMSO Stock Solution (Standard)

Purpose: Creating a stable, high-concentration master stock (typically 10 mM or 100 mM) for long-term storage and in vitro dilutions.[1][3]

Materials

-

Compound: 2-(4-phenylpiperazin-1-yl)propanoic acid (Solid)[1][2][3]

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity (biotech grade).[1][3]

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1][2]

Step-by-Step Procedure

-

Calculations: Determine the mass required for the target concentration.

-

Weighing: Weigh the solid directly into the amber vial. Do not weigh on paper and transfer, as static charge can cause loss of the fine powder.

-

Solvent Addition: Add 100% DMSO to the vial.

-

Technique: Add 75% of the calculated volume first.[2]

-

-

Disruption (Critical):

-

Final Volume Adjustment: Add the remaining DMSO to reach the target volume if using a volumetric flask, or assume volume is negligible if doing small-scale (<5 mL) preparations.

-

Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1][2]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Formulation (pH-Switch Method)[1][2]

Purpose: Preparing a solvent-free solution for animal studies or assays sensitive to DMSO.[1][2][3] This method utilizes the "pH switch" to bypass the zwitterionic insolubility zone.

Materials

Step-by-Step Procedure

-

Suspension: Weigh the solid compound into a clear vial. Add sterile water (approx. 50% of final volume).[1][2] The compound will likely remain a cloudy suspension.[2]

-

Acidification (The Switch):

-

Buffering (The Return):

-

Once fully dissolved, slowly add PBS or Saline to reach 90% of the final volume.

-

Caution: If the pH rises too quickly back to 6–7, precipitation may occur. If this happens, the concentration is too high for the aqueous solubility limit at neutral pH.

-

-

Final Adjustment: Adjust pH carefully to physiologically acceptable range (pH 5.5 – 6.0 is often a safe compromise for phenylpiperazines to maintain solubility while being safe for injection).[1][2][3]

-

Filtration: Syringe filter (0.22 µm, PES or Nylon membrane) to ensure sterility and remove any micro-particulates.[1][2][3]

Quality Control & Validation

Every stock solution must be validated before use in critical assays.[1]

Kinetic Solubility Test (Nephelometry/Visual)

Before running a large screen, determine the "crash point."[3]

-

Dilute into assay buffer (e.g., PBS) at ratios of 1:1000 (10 µM), 1:500 (20 µM), and 1:100 (100 µM).

-

Incubate for 2 hours at room temperature.

-

Pass Criteria: No visible precipitate or increase in optical density (OD600) compared to a DMSO-only blank.

Chemical Stability

Phenylpiperazines are generally stable, but the secondary/tertiary amines can be susceptible to N-oxidation over months.[1][2][3]

-

Check: Run an LC-MS of the stock solution every 3 months.

-

Acceptance: Purity >95%; no new peak at M+16 (N-oxide).[1][2][3]

Visualizations

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures the researcher selects the correct dissolution method based on their downstream application.[3]

Caption: Decision matrix for selecting the optimal solvent system based on experimental requirements.

Diagram 2: Dissolution Workflow & QC

A visualization of the critical physical steps required to ensure a homogeneous solution.[3]

Caption: Step-by-step workflow for preparing and validating the stock solution.

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility.[1][2][3] NIH Bookshelf.[1][2][3] Available at: [Link]

-

Lipinski, C. A., et al. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

-

PubChem. 1-Phenylpiperazine Compound Summary. National Library of Medicine.[1][2] Available at: [Link] (Used for pKa analog comparison).[1][2][3]

Sources

Application Note: In Vivo Evaluation of 2-(4-phenylpiperazin-1-yl)propanoic acid in Rat Models

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: 2-(4-phenylpiperazin-1-yl)propanoic acid (PPPA) and its derivatives Primary Applications: Neuropharmacology (Antiseizure) and Inflammation/Analgesia

Introduction & Pharmacological Rationale

The compound 2-(4-phenylpiperazin-1-yl)propanoic acid represents a highly versatile bifunctional scaffold in medicinal chemistry. Its structural architecture combines two distinct pharmacophores, allowing it to modulate multiple physiological pathways in vivo:

-

The Phenylpiperazine Scaffold: A privileged structure widely recognized for its high affinity for serotonergic (5-HT) and dopaminergic receptors. This moiety is the driving force behind the compound's central nervous system (CNS) penetration and antiseizure properties[1].

-

The Propanoic Acid Moiety: Structurally analogous to classical non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (a propionic acid derivative), this functional group provides a critical handle for cyclooxygenase (COX) inhibition and tachykinin receptor antagonism, mediating potent analgesic and anti-inflammatory effects[2].

When evaluating PPPA or its synthesized amides/esters in vivo using rat models, researchers must account for this polypharmacology. This application note outlines the authoritative, step-by-step protocols for profiling both the neurological and anti-inflammatory efficacy of PPPA derivatives in rats, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Pathway Visualization

To understand the in vivo behavior of PPPA, we must map its dual-action pathways. The following diagram illustrates how the structural components of PPPA bifurcate into distinct therapeutic mechanisms.

Caption: Dual pharmacological pathways of 2-(4-phenylpiperazin-1-yl)propanoic acid in rat models.

Workflow 1: Neuropharmacological Profiling (Antiseizure Activity)

Phenylpiperazine derivatives are heavily investigated as antiseizure drug (ASD) candidates due to their modulation of serotonergic neurotransmission[1]. To validate the efficacy of PPPA derivatives, the 6 Hz Psychomotor Seizure Model and the Pentylenetetrazole (PTZ) Model are the gold standards in rats.

Rationale for Model Selection

-

6 Hz (32 mA) Model: Mimics therapy-resistant human focal epilepsy. It is critical for identifying compounds that might be missed by traditional Maximal Electroshock (MES) tests.

-

scPTZ Model: Subcutaneous injection of PTZ induces clonic seizures, modeling human absence epilepsy.

Step-by-Step Protocol

-

Subject Preparation: Utilize adult male Wistar or Sprague-Dawley rats (200–250 g). Acclimate for 7 days under standard 12h light/dark cycles.

-

Formulation & Dosing: Suspend the PPPA derivative in a 0.5% methylcellulose or 1% Tween-80 saline vehicle. Administer via intraperitoneal (IP) injection. Causality: IP administration bypasses first-pass hepatic metabolism, ensuring that the CNS concentration is strictly a function of the compound's blood-brain barrier (BBB) permeability.

-

Time-to-Peak Effect (TPE): Conduct a preliminary rotarod test at 15, 30, 60, and 120 minutes post-dosing to determine the TPE of the compound.

-

Seizure Induction (6 Hz Model):

-

At the established TPE, apply a 6 Hz, 32 mA electrical stimulus for 3 seconds via corneal electrodes.

-

Observation: A rat is considered "protected" if it resumes normal exploratory behavior within 10 seconds post-stimulation, avoiding the characteristic forelimb clonus and Straub tail.

-

-

Data Calculation: Test multiple dose cohorts (e.g., 10, 30, 60, 100 mg/kg) to calculate the Median Effective Dose (

) using probit analysis.

Workflow 2: Anti-inflammatory & Analgesic Profiling

The propanoic acid chain of PPPA allows it to act similarly to NSAIDs, inhibiting COX enzymes or acting as a tachykinin antagonist to prevent vascular permeability[2][3]. Notably, studies show that linking a phenylpiperazine to a propionyl group often yields superior anti-inflammatory effects compared to indomethacin, without inducing gastrointestinal ulceration[4].

Rationale for Model Selection

-

Carrageenan-Induced Paw Edema: Evaluates acute peripheral inflammation. The biphasic response allows researchers to isolate COX-mediated prostaglandin synthesis (occurring in the second phase, 3–5 hours post-injection).

-

p-Benzoquinone (PBQ) Writhing Test: Assesses peripheral analgesic activity.

Step-by-Step Protocol

-

Dosing: Fast the rats for 12 hours prior to the experiment to standardize gastrointestinal absorption (if dosing orally) and baseline metabolic state. Administer the PPPA derivative (e.g., 50–100 mg/kg) or the reference drug (Indomethacin, 10 mg/kg).

-

Inflammation Induction: 60 minutes post-dosing, inject 0.1 mL of a 1% (w/v)

-carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw. -

Plethysmometry Measurement:

-

Measure paw volume using a water plethysmometer immediately before injection (

) and at 1, 2, 3, 4, and 5 hours post-injection ( -

Causality: The 3-to-5-hour window is critical; inhibition during this phase confirms that the PPPA derivative successfully blocks the arachidonic acid/COX pathway[2].

-

-

Ulcerogenic Evaluation (Safety Profiling): 24 hours post-experiment, euthanize the animals and excise the stomachs. Examine the gastric mucosa under a dissecting microscope for lesions or hemorrhages. PPPA propanamide derivatives typically show a highly favorable safety profile (zero ulceration) compared to classical NSAIDs[2][4].

Experimental Workflow Visualization

Caption: Standardized in vivo experimental workflow for evaluating PPPA derivatives in rats.

Quantitative Data Presentation

The following table summarizes the expected in vivo quantitative benchmarks when evaluating PPPA and its optimized derivatives against standard reference drugs in rat models.

| Assay / Model | Target Mechanism | Readout Metric | Typical PPPA-Derivative Profile | Reference Drug Benchmark |

| 6 Hz Seizure Model | 5-HT / CNS Modulation | 20.0 – 65.0 mg/kg | Levetiracetam: ~19.0 mg/kg | |

| scPTZ Seizure Model | GABA / 5-HT Modulation | 25.0 – 95.0 mg/kg | Valproic Acid: ~149.0 mg/kg | |

| Carrageenan Edema | COX / Tachykinin Inhibition | % Inhibition (at 3h) | 60% – 85% Inhibition | Indomethacin: ~75% Inhibition |

| Gastric Ulceration | COX-1 sparing assessment | Lesion Index (0-5) | 0.0 (No lesions observed) | Aspirin/Indomethacin: 2.5 - 4.0 |

Note: Data synthesized from structural analogs and phenylpiperazine-propanoic acid hybrid studies[1][2][4].

References

-

In Vivo and In Vitro Characterization of Close Analogs of Compound KA-11, a New Antiseizure Drug Candidate Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Synthesis of 2-[5,6-diphenyl-3(2H)-pyridazinone-2-yl]propanoic acid with appropriate amine derivatives Source: Turkish Journal of Pharmaceutical Sciences URL:[Link]

-

A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives Source: Progress in Chemical and Biochemical Research URL:[Link]

Sources

Application Notes and Protocols for the Characterization of 2-(4-phenylpiperazin-1-yl)propanoic acid as a Putative 5-HT3 Receptor Antagonist

Introduction: The Scientific Rationale

The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established therapeutic target.[1][2] Its antagonists, colloquially known as "setrons," are the gold standard for preventing chemotherapy-induced and postoperative nausea and vomiting.[1][3][4][5] These receptors are strategically located on terminals of the vagus nerve in the gastrointestinal tract and in key areas of the brain, such as the chemoreceptor trigger zone in the area postrema.[1][3][6][7] When activated by serotonin (5-HT), these cation-permeable channels (Na+, K+, Ca2+) depolarize the neuron, initiating the vomiting reflex.[6][8] Antagonists physically block serotonin from binding, thereby inhibiting this reflex.[1][3]

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, known to interact with various biogenic amine receptors. While extensive research has focused on arylpiperazine derivatives for antipsychotic or anxiolytic activities, the specific compound 2-(4-phenylpiperazin-1-yl)propanoic acid remains uncharacterized in the public domain as a 5-HT3 receptor antagonist.[9][10][11][12][13] This document provides a comprehensive suite of protocols for researchers to systematically evaluate this compound, or similar novel chemical entities, for 5-HT3 receptor antagonist activity.

These application notes are designed to guide the user from initial binding assessment to functional characterization and preliminary in vivo efficacy models. Each protocol is presented with the underlying scientific principles to ensure robust and interpretable data generation.

Part 1: Foundational In Vitro Characterization

The initial phase of characterization aims to answer two fundamental questions:

-

Does 2-(4-phenylpiperazin-1-yl)propanoic acid bind to the 5-HT3 receptor?

-

If it binds, does it inhibit receptor function?

Radioligand Binding Assay: Assessing Receptor Affinity (Ki)

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radiolabeled antagonist from the 5-HT3 receptor.

Principle: This is a competitive binding assay. Membranes from cells stably expressing the human 5-HT3 receptor are incubated with a fixed concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron or [3H]BRL-43694) and varying concentrations of the unlabeled test compound.[14] The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of the test compound. The data are used to calculate the IC50 (concentration of test compound that displaces 50% of the radioligand), from which the Ki (inhibitory constant) is derived using the Cheng-Prusoff equation.[15]

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for determining 5-HT3 receptor binding affinity.

Detailed Protocol:

-

Membrane Preparation: Utilize commercially available membrane preparations from HEK293 cells stably transfected with the human 5-HT3A receptor or prepare them in-house using standard cell lysis and ultracentrifugation protocols.[16][17] Determine protein concentration using a BCA assay.

-

Assay Buffer: Prepare Tris-HCl buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[17]

-

Reaction Setup (96-well format):

-

Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL radioligand (e.g., [3H]granisetron at a final concentration near its Kd).

-

Non-specific Binding (NSB): 150 µL membranes, 50 µL of a high concentration of a known antagonist (e.g., 10 µM ondansetron), 50 µL radioligand.

-

Test Compound: 150 µL membranes, 50 µL of 2-(4-phenylpiperazin-1-yl)propanoic acid (at various concentrations), 50 µL radioligand.

-

-

Incubation: Incubate plates for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[17]

-

Filtration: Rapidly harvest the samples onto glass fiber filters (e.g., GF/B, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the disintegrations per minute (DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Typical Value | Source |

| Radioligand | [3H]granisetron | Commercial |

| Receptor Source | HEK293-h5HT3A membranes | [16] |

| Incubation Time | 60 minutes | [17] |

| Incubation Temp. | 30 °C | [17] |

| Reference Cpd (IC50) | Ondansetron (5 nM) | [16] |

Electrophysiology: Assessing Functional Antagonism (IC50)

This protocol directly measures the compound's ability to inhibit the ion channel function of the 5-HT3 receptor.

Principle: Whole-cell patch-clamp electrophysiology is the gold-standard for studying ion channels.[18] A cell expressing 5-HT3 receptors (e.g., HEK293 or N1E-115 neuroblastoma cells) is "clamped" at a fixed membrane potential (e.g., -60 mV).[19][20] Application of serotonin (agonist) opens the 5-HT3 channels, causing an inward flow of cations, which is measured as an electrical current. An antagonist will reduce or block this current. By applying a fixed concentration of serotonin in the presence of varying concentrations of the test compound, a concentration-response curve for inhibition can be generated to determine the IC50.[21]

Signaling Pathway and Point of Antagonism

Caption: Mechanism of 5-HT3 receptor activation and antagonism.

Detailed Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human 5-HT3A receptor in appropriate media. Plate onto glass coverslips 24-48 hours before the experiment.

-

Solutions:

-

Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Using a micromanipulator, form a high-resistance (>1 GΩ) "giga-seal" between a glass micropipette filled with internal solution and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell voltage at -60 mV.

-

-

Drug Application:

-

Establish a stable baseline current.

-

Apply a concentration of 5-HT that elicits a submaximal response (e.g., EC50 concentration, typically 1-10 µM) to obtain a control current amplitude.[21]

-

Wash out the 5-HT.

-

Pre-incubate the cell with a specific concentration of 2-(4-phenylpiperazin-1-yl)propanoic acid for 1-2 minutes.

-

Co-apply the same concentration of 5-HT with the test compound and record the inhibited current amplitude.

-

Repeat this process for a range of test compound concentrations.

-

-

Data Analysis:

-

For each concentration of the antagonist, calculate the percent inhibition: % Inhibition = (1 - (I_inhibited / I_control)) * 100 .

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

| Parameter | Typical Value | Source |

| Cell Line | HEK293-h5HT3A | [19] |

| Holding Potential | -60 mV | [19] |

| Agonist | 5-HT (10 µM) | [21] |

| Reference Cpd (IC50) | Ondansetron (440 pM) | [19] |

Part 2: Preliminary In Vivo Assessment

If in vitro data demonstrate potent antagonism, the next logical step is to assess efficacy in a relevant animal model. The rodent model of chemotherapy-induced pica is a well-established surrogate for emesis.

Cisplatin-Induced Pica Model in Rats

Principle: Rats cannot vomit, but they exhibit pica (ingestion of non-nutritive substances like kaolin clay) in response to emetogenic stimuli like the chemotherapeutic agent cisplatin. This behavior is considered analogous to nausea and vomiting in humans. A successful 5-HT3 antagonist will reduce the amount of kaolin consumed by cisplatin-treated rats.

Detailed Protocol:

-

Animals: Use male Wistar or Sprague-Dawley rats (200-250 g). House them individually with free access to food, water, and a pre-weighed amount of kaolin clay for a 3-day acclimatization period.

-

Grouping (n=6-8 per group):

-

Group 1 (Vehicle Control): Vehicle (e.g., saline) + Vehicle for Cisplatin.

-

Group 2 (Cisplatin Control): Vehicle for Test Compound + Cisplatin (e.g., 3-6 mg/kg, i.p.).

-

Group 3 (Positive Control): Ondansetron (e.g., 1-3 mg/kg, i.p.) + Cisplatin.

-

Group 4-6 (Test Compound): 2-(4-phenylpiperazin-1-yl)propanoic acid (e.g., 1, 3, 10 mg/kg, i.p.) + Cisplatin.

-

-

Procedure:

-

On the test day, remove standard food pellets from the cages.

-

Administer the test compound or its vehicle 30-60 minutes before cisplatin administration.

-

Administer cisplatin or its vehicle.

-

Measure the amount of kaolin consumed over the next 24-48 hours by weighing the remaining kaolin pellets.

-

-

Data Analysis:

-

Calculate the net kaolin intake for each animal.

-

Compare the mean kaolin intake between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine if the test compound significantly reduced pica behavior compared to the cisplatin control group.

-

Conclusion and Forward Look

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of 2-(4-phenylpiperazin-1-yl)propanoic acid as a potential 5-HT3 receptor antagonist. Positive results from these assays—specifically, a high binding affinity (low nM Ki), potent functional inhibition (low nM IC50), and significant reduction of pica in vivo—would provide strong evidence to classify this compound as a novel 5-HT3 receptor antagonist and warrant further investigation into its pharmacokinetics, safety profile, and potential therapeutic applications for disorders such as chemotherapy-induced nausea and vomiting or irritable bowel syndrome.[1]

References

-

5-HT3 antagonist - Wikipedia. Available from: [Link]

-

Brown, A. M., et al. (1995). An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells. British Journal of Pharmacology, 116(3), 2053–2061. Available from: [Link]

-

Smith, H. S., & Cox, L. R. (2013). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine, 2(4), 193-200. Available from: [Link]

-

Tyers, M. B. (1992). Mechanism of the Anti-Emetic Activity of 5-HT3 Receptor Antagonists. Oncology, 49(4), 263-268. Available from: [Link]

-

Serotonin 5-HT3 Receptor Antagonists in CINV. (2017). YouTube. Available from: [Link]

-

5HT3 Antagonists | Calgary Guide. (2023). Available from: [Link]

-